molecular formula C26H36N2O5S B12845733 (2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid

(2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12845733
M. Wt: 488.6 g/mol
InChI Key: URHNVEKBTOYPNA-OFUUFJSKSA-N
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Description

Absolute Configuration Determination via X-ray Crystallography and Chiral Resolution Techniques

The absolute configuration of the compound was unambiguously assigned using single-crystal X-ray diffraction , which revealed the spatial arrangement of its four stereocenters at positions 2, 4, 5, and the carboxylic acid-bearing carbon. The crystallographic data confirmed the 2S, 4S, 5R configuration, with the pyrrolidine ring adopting a specific puckered conformation stabilized by intramolecular hydrogen bonds between the carboxylic acid group and the methoxybenzoyl oxygen.

Chiral resolution techniques were critical in isolating enantiomerically pure forms of the compound. A racemic mixture of the pyrrolidine intermediate was resolved using (−)-di-O,O’-p-tolyl-L-tartaric acid , forming diastereomeric salts that crystallized selectively. Nuclear magnetic resonance (NMR) analysis of the resolved product, particularly the splitting patterns in the $$ ^1H $$ NMR spectrum (e.g., δ 7.89 ppm for aromatic protons and δ 5.84 ppm for the methoxymethyl group), provided additional validation of stereochemical purity. The enantiomeric excess exceeded 99%, as determined by high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Conformational Dynamics of the Pyrrolidine Core: Pseudorotation and Ring Puckering Analysis

The pyrrolidine ring exhibits dynamic conformational behavior due to pseudorotation , a process where the ring interconverts between puckered states without breaking bonds. Computational studies using molecular dynamics simulations and ab initio methods have shown that the energy barrier for pseudorotation in pyrrolidine derivatives is approximately 0.6 kcal/mol , allowing rapid interconversion at room temperature. However, substituents at positions 2, 4, and 5 significantly alter this behavior.

The isobutyl and methoxymethyl groups at positions 2 and 4 impose steric constraints that favor a Cγ-endo puckering mode (pseudorotation phase angle $$ P \approx 18^\circ $$), as evidenced by comparative analysis with proline’s puckering dynamics. This conformation minimizes nonbonded interactions between the bulky substituents and the thiazole ring at position 5. Density functional theory (DFT) calculations further revealed that the thiazol-2-yl group stabilizes the Cγ-endo conformation through dipole-dipole interactions with the methoxybenzoyl moiety.

Electronic Effects of Substituents on Stereochemical Integrity: tert-Butyl, Methoxybenzoyl, and Thiazolyl Interactions

The stereochemical stability of the compound is governed by electronic interactions among its substituents:

  • tert-Butyl Group : The 4-tert-butyl substituent on the benzoyl moiety exerts a strong +I (inductive) effect , donating electron density through hyperconjugation. This stabilizes the adjacent methoxy group’s electron-donating resonance effects, enhancing the overall electron-rich character of the benzoyl ring.
  • Methoxybenzoyl Group : The 3-methoxy substituent participates in conjugative electron donation to the carbonyl group, polarizing the benzoyl moiety and facilitating hydrogen bonding with the pyrrolidine nitrogen.
  • Thiazol-2-yl Group : As an electron-withdrawing heterocycle , the thiazole ring delocalizes electron density via its aromatic π-system, creating a dipole that interacts favorably with the methoxymethyl group’s oxygen lone pairs.

These electronic effects collectively stabilize the molecule’s stereochemistry by reducing torsional strain and reinforcing intramolecular noncovalent interactions. For instance, natural bond orbital (NBO) analysis of related pyrrolidine derivatives has demonstrated significant hyperconjugative interactions between the nitrogen lone pair and the σ* orbitals of adjacent C–C bonds, further rigidifying the ring.

Properties

Molecular Formula

C26H36N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

(2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H36N2O5S/c1-16(2)13-26(24(30)31)14-18(15-32-6)21(22-27-10-11-34-22)28(26)23(29)17-8-9-19(25(3,4)5)20(12-17)33-7/h8-12,16,18,21H,13-15H2,1-7H3,(H,30,31)/t18-,21-,26+/m1/s1

InChI Key

URHNVEKBTOYPNA-OFUUFJSKSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Core Synthesis

  • The pyrrolidine ring with (2S,4S,5R) configuration is synthesized via an asymmetric Diels-Alder reaction catalyzed by chiral catalysts such as MacMillan’s catalyst, using DBU as a base in toluene at room temperature for 24 hours. This step yields an 85/15 mixture of endo diastereomers, favoring the desired stereochemistry with 95% yield.

  • The absolute stereochemistry is confirmed by single-crystal X-ray diffraction of intermediates derived from the major diastereomer.

N-Acylation with 4-tert-butyl-3-methoxybenzoyl Chloride

  • The mixture of pyrrolidine diastereomers is acylated using 4-(tert-butyl)-3-methoxybenzoyl chloride under mild conditions to afford N-acyl pyrrolidines in 96% yield with retention of stereochemical integrity.

  • This acylation is typically performed in anhydrous solvents such as dichloromethane or THF, with bases like triethylamine or pyridine to scavenge HCl formed during the reaction.

Reduction and Functional Group Transformations

  • The methyl ester intermediate is reduced to the corresponding hydroxymethyl derivative using sodium borohydride in methanol with catalytic sodium triacetoxyborohydride (NaB(OAc)3H) to enhance selectivity and yield.

  • The reaction is carried out in THF at room temperature over several days, yielding the 4-hydroxymethylpyrrolidines as diastereomeric mixtures, which can be separated chromatographically.

  • Subsequent O-methylation of the hydroxymethyl group is achieved by treatment with methyl iodide and potassium tert-butoxide in THF at room temperature, providing the methoxymethyl substituent in 88% yield.

Installation of the Thiazol-2-yl Substituent

  • The 2,2-dimethyl-1,3-dioxolane moiety present in intermediates is converted into the thiazol-2-yl substituent through a sequence involving acetonide cleavage to an aldehyde, followed by chemoselective transformations to introduce the thiazole ring.

  • This step requires careful control of reaction conditions to maintain stereochemical purity and avoid side reactions.

Final Deprotection and Purification

  • The tert-butyl ester protecting groups are removed using trifluoroacetic acid (TFA) under mild acidic conditions to yield the free carboxylic acid.

  • The final compound is isolated as a solid, purified by crystallization or preparative chromatography, and characterized by LC-MS and NMR to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Asymmetric Diels-Alder Chiral catalyst, DBU, toluene, RT, 24 h 95 85/15 diastereomeric mixture, major (2S,4S,5R)
2 N-Acylation 4-tert-butyl-3-methoxybenzoyl chloride, base, solvent 96 Mild conditions, retention of stereochemistry
3 Reduction NaBH4-MeOH, NaB(OAc)3H catalyst, THF, RT, 4 days 81 (major) Diastereomeric mixture, separation required
4 O-Methylation Methyl iodide, potassium tert-butoxide, THF, RT, 18 h 88 Complete conversion to methoxymethyl group
5 Thiazole installation Acetonide cleavage, aldehyde formation, thiazole ring introduction Variable Requires chemoselective control
6 Deprotection TFA, RT High Removal of tert-butyl ester, final acid form

Research Findings and Considerations

  • The stereochemical purity of the pyrrolidine core is critical for biological activity; thus, the asymmetric synthesis and chromatographic resolution steps are emphasized in the literature.

  • The use of mild reducing agents and selective methylation conditions ensures minimal racemization and side reactions.

  • The installation of the thiazol-2-yl substituent is a key functionalization step that requires precise control to maintain the integrity of the molecule.

  • The overall synthetic route is efficient, with high yields in each step, and scalable for potential pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols or alkanes.

Scientific Research Applications

(2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine derivatives with pharmacological relevance. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name (Reference) Key Structural Features Functional Implications
Target Compound (2S,4S,5R)-pyrrolidine backbone; 4-tert-butyl-3-methoxybenzoyl, thiazol-2-yl, methoxymethyl High lipophilicity (tert-butyl), potential metabolic stability (methoxymethyl), and hydrogen-bonding capacity (thiazole).
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-(Phenylsulfonyl), 5-(4-chlorophenyl) Sulfonyl group increases polarity; 4-chlorophenyl may enhance halogen bonding but reduce solubility.
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methylthiazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Carboxamide (vs. carboxylic acid), dual thiazole substitutions Carboxamide improves metabolic stability; methyl-thiazole groups may alter target selectivity.
(2S,4S,5R)-2-isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid Thienyl (vs. thiazolyl), trifluoromethylbenzoyl Thienyl’s reduced electronegativity vs. thiazole; trifluoromethyl enhances electron-withdrawing effects.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide Bulky isoindolinone-cyclopentane group Increased steric hindrance may reduce membrane permeability but improve receptor affinity.

Key Findings from Comparative Analysis

Backbone Modifications :

  • The (2S,4S,5R) stereochemistry in the target compound distinguishes it from (2S,4R)-configured analogs (e.g., ), which may adopt different conformations in solution or binding pockets.

Substituent Effects: Thiazole vs. Carboxylic Acid vs.

Synthetic Considerations :

  • The methoxymethyl group at position 4 (target compound) likely requires protective strategies during synthesis, similar to tert-butyldimethylsilyloxy-protected intermediates in .
  • Carboxamide analogs () utilize coupling reagents like EDC/HOBt, whereas the target compound’s carboxylic acid may involve direct acylation or hydrolysis steps .

Thiazole-containing compounds (target, ) are common in kinase inhibitors, suggesting possible applications in oncology or anti-inflammatory therapies.

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methylthiazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular Weight ~550 g/mol ~480 g/mol ~620 g/mol
logP (Predicted) 3.8 (high lipophilicity) 2.5 (moderate) 2.0 (polar carboxamide)
Hydrogen Bond Donors 1 (COOH) 0 2 (CONH, OH)

Biological Activity

The compound (2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H36N2O5SC_{26}H_{36}N_{2}O_{5}S, with a molecular weight of approximately 488.6 g/mol. The compound features a pyrrolidine ring with various functional groups, including a thiazole moiety and a methoxybenzoyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H36N2O5S
Molecular Weight488.6 g/mol
IUPAC NameThis compound
CAS Number687637-20-3

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a class of methoxybenzoyl-thiazole derivatives has shown potent in vitro activity against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This suggests that our compound may also possess similar anticancer activity through analogous mechanisms.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing thiazole and pyrrolidine structures can act as effective inhibitors of various enzymes. For example, derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders respectively . The specific interactions of our compound with these enzymes remain to be elucidated but warrant further investigation.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. A study reported that certain thiazole-containing compounds exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This raises the possibility that our compound could similarly inhibit bacterial growth, although specific assays would need to be conducted to confirm this.

The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes or receptors involved in cellular signaling pathways. Given its structural components, it may modulate the activity of proteins involved in cancer progression or microbial resistance.

Case Studies and Research Findings

  • Anticancer Activity : In vivo studies on structurally similar compounds have shown promising results in reducing tumor size in xenograft models without significant neurotoxicity .
  • Enzyme Inhibition : Compounds with similar functionalities have been reported to exhibit IC50 values in the low micromolar range against AChE and urease, indicating their potential as therapeutic agents .
  • Antimicrobial Screening : Preliminary tests on thiazole derivatives have demonstrated their ability to inhibit bacterial growth effectively, suggesting a pathway for further exploration of our compound's antimicrobial properties .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer : Use nuclear Overhauser effect (NOE) NMR experiments to identify spatial proximity of protons in the pyrrolidine and thiazole moieties. Coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can differentiate axial/equatorial substituents. X-ray crystallography is definitive for assigning absolute stereochemistry, as demonstrated for analogous pyrrolidine derivatives . Comparative optical rotation or chiral HPLC against enantiopure standards can further verify enantiomeric purity.

Q. What purification strategies are effective for isolating this compound from synthetic byproducts?

  • Methodological Answer : Employ gradient elution flash chromatography (e.g., silica gel with ethyl acetate/hexane) to separate polar impurities. For higher purity, use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to resolve stereoisomers or closely related analogs. Recrystallization from tert-butyl methyl ether/hexane mixtures can improve crystalline yield, as seen in multi-step syntheses of structurally complex pyrrolidines .

Q. How can the stability of the thiazole ring under acidic or basic conditions be assessed?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor thiazole integrity via LC-MS (loss of m/zm/z 85 for thiazole fragmentation) and 1H^{1}\text{H}-NMR (disappearance of thiazole proton signals at δ 7.5–8.5 ppm). Compare with stability data for similar thiazole-containing pharmaceuticals .

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